molecular formula C8H12ClNO B3049209 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole CAS No. 198075-82-0

2-Tert-butyl-4-(chloromethyl)-1,3-oxazole

Cat. No.: B3049209
CAS No.: 198075-82-0
M. Wt: 173.64 g/mol
InChI Key: JMIGYIRQBGPJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-4-(chloromethyl)-1,3-oxazole is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-(chloromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIGYIRQBGPJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623151
Record name 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198075-82-0
Record name 2-tert-Butyl-4-(chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4-(chloromethyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Development of 1,3 Oxazole Chemistry

The exploration of 1,3-oxazole chemistry spans over a century, marked by the development of seminal synthetic methods that opened the door to this class of compounds. The initial foray into this field began in 1876 with the synthesis of 2-methyloxazole. tandfonline.com A significant early milestone was the Fischer oxazole (B20620) synthesis, discovered by Emil Fischer in 1896, which provided a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.org

The chemistry of oxazoles gained considerable prominence during World War II as part of the intensive research effort surrounding penicillin, which was initially thought to contain an oxazole ring. tandfonline.com Although this was later proven incorrect, the research spurred a deeper investigation into the synthesis and reactivity of the oxazole nucleus. The parent, unsubstituted 1,3-oxazole was first prepared in 1947. nih.gov

Over the decades, several named reactions have become pillars of oxazole synthesis. The Robinson-Gabriel synthesis, involving the cyclodehydration of 2-acylamino-ketones, remains a classic and widely used method. pharmaguideline.com Another key development was the Van Leusen oxazole synthesis, first described in 1972, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to form the oxazole ring, a method noted for its versatility and mild conditions. nih.govmdpi.com These and other methods have collectively established a robust toolbox for chemists, allowing for the construction of a vast array of substituted oxazoles for diverse research applications. thepharmajournal.com

Table 1: Key Milestones in 1,3-Oxazole Chemistry

Year Milestone Description
1876 First Synthesis of a Derivative The first substituted oxazole, 2-methyloxazole, was synthesized. tandfonline.com
1896 Fischer Oxazole Synthesis Emil Fischer develops a method to produce 2,5-disubstituted oxazoles. wikipedia.org
1940s Penicillin Research Oxazole chemistry gains significant attention during WWII due to its proposed (though incorrect) presence in penicillin. tandfonline.com
1947 Parent Oxazole Synthesis The unsubstituted 1,3-oxazole parent compound is first prepared. nih.gov

Fundamental Structural Features and Aromaticity of the 1,3 Oxazole Ring System

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. tandfonline.com The ring is planar, and all constituent atoms (three carbon, one nitrogen, one oxygen) are sp² hybridized. tandfonline.com Each atom contributes a p-orbital perpendicular to the plane of the ring, which participates in a delocalized π-electron system.

This system contains a total of six π-electrons: one from each of the three carbon atoms, one from the pyridine-type nitrogen, and two from the furan-type oxygen's lone pair. tandfonline.comchemicalforums.com This adherence to Hückel's rule (4n+2 π-electrons, where n=1) confers aromaticity upon the 1,3-oxazole ring. tandfonline.comchemicalforums.com However, the high electronegativity of the oxygen atom leads to a less effective delocalization of the π-electrons compared to other azoles, such as thiazole (B1198619), resulting in a lower degree of aromaticity. tandfonline.comwikipedia.orgtaylorandfrancis.com Despite this, the ring is thermally stable. tandfonline.com

Oxazole (B20620) is a weakly basic compound, with the conjugate acid having a pKa of 0.8, making it significantly less basic than imidazole (B134444) (pKa = 7). wikipedia.org This is due to the lone pair on the sp² hybridized nitrogen atom residing in an orbital within the plane of the ring, not contributing to the aromatic sextet. chemicalforums.com

The structural features of oxazoles give rise to characteristic spectroscopic signatures. In ¹H NMR spectra, the protons of the parent ring typically resonate between 7.00 and 8.00 ppm. thepharmajournal.com In infrared (IR) spectroscopy, oxazoles exhibit characteristic absorbances for ring stretching and breathing modes. thepharmajournal.com

Table 2: Fundamental Properties of the 1,3-Oxazole Ring

Property Description
Molecular Formula C₃H₃NO wikipedia.org
Molar Mass 69.06 g/mol wikipedia.org
Hybridization All ring atoms are sp² hybridized. tandfonline.com
Aromaticity Aromatic, with 6 delocalized π-electrons. tandfonline.com
Basicity (pKa) 0.8 (for the conjugate acid). wikipedia.org

Overview of Substitution Patterns and Their Influence on Research Trajectories in 1,3 Oxazoles

Strategic Approaches for Constructing the 1,3-Oxazole Ring System.

The construction of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods can be broadly categorized into cyclodehydration reactions, which involve the formation of the ring through the elimination of a water molecule from an acyclic precursor, and cycloaddition strategies, which form the ring by combining two fragments.

Cyclodehydration Reactions in 1,3-Oxazole Formation.

Cyclodehydration reactions are among the most traditional and widely used methods for synthesizing oxazoles. These reactions typically start with a linear precursor that already contains all the necessary atoms for the ring and form the heterocyclic system by intramolecular condensation with the removal of water, often under acidic conditions.

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from 2-acylamino ketones. wikipedia.org The reaction proceeds via an intramolecular cyclodehydration, typically catalyzed by a dehydrating agent like sulfuric acid, phosphorus pentoxide, or trifluoromethanesulfonic acid. wikipedia.orgacs.org

The mechanism involves the initial protonation of the ketone carbonyl group, which enhances its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate, a dihydrooxazolol. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring. acs.org This method is highly versatile, allowing for the synthesis of a wide range of 2,4,5-trisubstituted oxazoles. nih.govacs.org For the synthesis of a 2,4-disubstituted analog like this compound, a corresponding 2-acylamino ketone precursor would be required.

A one-pot variation combining a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration has been developed, further expanding the utility of this reaction. acs.org This approach uses an oxazolone (B7731731) template, which first reacts with an aromatic substrate in a Friedel-Crafts reaction to generate the 2-acylamino ketone in situ, followed by acid-catalyzed cyclodehydration to yield the oxazole. acs.org

Table 1: Examples of Robinson-Gabriel Synthesis Conditions

Precursor TypeCyclodehydrating AgentProduct Type
2-Acylamino ketoneSulfuric Acid (H₂SO₄)2,4,5-Trisubstituted oxazole
Ugi-adductSulfuric Acid (H₂SO₄)2,4,5-Trisubstituted oxazole
Oxazolone + AromaticAluminum Chloride (AlCl₃) then Triflic Acid (TfOH)2,4,5-Trisubstituted oxazole

This table illustrates various precursors and reagents used in Robinson-Gabriel and related one-pot syntheses.

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgresearchgate.net The reactants are typically aromatic, leading to 2,5-diaryloxazoles. wikipedia.org

The mechanism begins with the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde. An intramolecular SN2 attack, followed by the loss of water, yields a chloro-oxazoline intermediate. The final step is the elimination of HCl to afford the aromatic 2,5-disubstituted oxazole. wikipedia.org While this method is historically significant and effective for 2,5-disubstituted patterns, its direct application to synthesize a 2,4-disubstituted oxazole like the target compound is not straightforward. wikipedia.org

Table 2: Reactants in Fischer Oxazole Synthesis

Cyanohydrin SourceAldehydeResulting Substitution Pattern
Aromatic AldehydeAromatic Aldehyde2,5-Diaryl
Benzaldehyde (B42025)4-Bromobenzaldehyde2-Phenyl-5-(4-bromophenyl)
Mandelic acid nitrileBenzaldehyde2,5-Diphenyl

This table shows typical aromatic reactants leading to 2,5-disubstituted oxazoles via the Fischer Synthesis.

[3+2] Cycloaddition Strategies: The Van Leusen Oxazole Synthesis.mdpi.comnih.gov

[3+2] cycloaddition reactions represent a modern and highly efficient approach to five-membered heterocycles. The Van Leusen oxazole synthesis is a prime example, offering a mild and versatile route to the oxazole ring.

The Van Leusen oxazole synthesis, first reported in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a C2N1 "3-atom synthon". mdpi.comnih.gov The reaction is a [3+2] cycloaddition between an aldehyde and TosMIC, typically carried out under basic conditions (e.g., using potassium carbonate). mdpi.com

The mechanism starts with the deprotonation of the active methylene group of TosMIC by the base. The resulting anion then attacks the carbonyl carbon of the aldehyde. The subsequent steps involve an intramolecular cyclization where the newly formed hydroxyl group attacks the isocyanide carbon, forming an oxazoline (B21484) intermediate. The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the final oxazole product. organic-chemistry.orgwikipedia.org This method is particularly effective for producing 5-substituted oxazoles from aldehydes. mdpi.comnih.gov

The Van Leusen oxazole synthesis has seen significant advancements, broadening its substrate scope and applicability. nih.gov Originally developed for 5-substituted oxazoles, modifications now allow for the synthesis of 4,5-disubstituted derivatives. mdpi.comnih.gov A notable development is a one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid as the solvent. mdpi.com This method offers high yields and a broad substrate scope, with the ionic liquid being recyclable. mdpi.com

The reaction has been successfully applied to a wide variety of aldehydes, including aromatic aldehydes with both electron-donating and electron-withdrawing groups, α,β-unsaturated aldehydes, and heterocyclic aldehydes. mdpi.comnih.gov Microwave-assisted Van Leusen reactions have also been reported, offering higher efficiency and yields. nih.gov These advancements make the Van Leusen synthesis a highly adaptable tool for creating complex oxazole derivatives, potentially including analogs of this compound by selecting appropriate aldehyde and halide starting materials. mdpi.com

Table 3: Scope of the Van Leusen Oxazole Synthesis

Reactant 1 (Aldehyde)Reactant 2Reactant 3 (optional)Product Substitution
Aromatic/Heterocyclic AldehydeTosMIC-5-Substituted Oxazole
α,β-Unsaturated AldehydeTosMIC-5-Vinyl-Substituted Oxazole
AldehydeTosMICAliphatic Halide4,5-Disubstituted Oxazole
3-Formylphenylboronic esterTosMIC-5-(3-Boronic ester-phenyl)oxazole

This table summarizes the versatility and substrate scope of the Van Leusen reaction for preparing variously substituted oxazoles.

Metal-Catalyzed Coupling and Cyclization Reactions.

Metal-catalyzed reactions offer powerful and versatile strategies for the formation of the oxazole ring, providing access to a wide array of substituted derivatives through various bond-forming processes.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in oxazole formation is well-documented. These methods often involve cross-coupling reactions or direct arylation to construct the substituted oxazole core.

A notable strategy involves the palladium-catalyzed cross-coupling of organometallic reagents with halogenated oxazole precursors. For instance, the synthesis of 2,4-disubstituted oxazoles can be achieved using a novel building block, 4-bromomethyl-2-chlorooxazole. This approach allows for selective coupling at either the C4 or C2 position. Stille and Suzuki coupling reactions have been successfully employed, with the 4-bromomethyl position showing selectivity in initial reactions. Subsequent coupling at the 2-chloro position can then be performed to yield diversely substituted oxazoles. researchgate.net

Another powerful palladium-catalyzed method is the direct arylation of 4-substituted oxazoles with aryl bromides. This reaction, often performed in the presence of a copper co-catalyst, provides a straightforward route to 2,4-disubstituted oxazoles. ijpsonline.comtandfonline.com Furthermore, a palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This process is believed to proceed through a cascade formation of C-N and C-O bonds, utilizing water as the source of the oxygen atom. nih.gov

The trifluoromethyl group is of significant interest in medicinal chemistry, and palladium-catalyzed methods have been developed for the trifluoromethylation of aryl chlorides. nih.gov These conditions are mild and tolerate a wide range of functional groups, suggesting their potential applicability to the synthesis of trifluoromethyl-substituted oxazole derivatives. nih.gov

Reaction Type Catalyst/Reagents Substrates Products Key Features
Suzuki CouplingPdCl2(PPh3)24-bromomethyl-2-chlorooxazole, Arylboronic acids4-Arylmethyl-2-chlorooxazolesSelective coupling at the C4 position. researchgate.net
Stille CouplingPd catalyst4-bromomethyl-2-chlorooxazole, Organostannanes4-Substituted-2-chlorooxazolesGood to excellent yields for C4 substitution. researchgate.net
Direct ArylationPd(PPh3)4 / CuI / KOH4-Substituted oxazole, Aryl bromide2,4-Disubstituted oxazolesEfficient C-H functionalization. ijpsonline.comtandfonline.com
Oxidative CyclizationPd catalyst / Cu mediatorNot specifiedTrisubstituted oxazolesCascade C-N and C-O bond formation. nih.gov

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of oxazole derivatives. These methods often involve cyclization or coupling reactions.

One approach involves the copper-catalyzed synthesis of 2,5-disubstituted oxazoles from 1-alkynes and acyl azides through a mild oxidative cyclization. tandfonline.com Another method utilizes a copper catalyst for the synthesis of 2-phenyl-4,5-substituted oxazoles in a two-step process starting from an oxazolone template. ijpsonline.com

Copper(II) triflate has been used as a catalyst for the reaction of diazoketones with amides to produce 2,4-disubstituted oxazole derivatives. tandfonline.com Furthermore, a copper(II) complex immobilized on magnetic nanoparticles has been developed as a recyclable catalyst for the synthesis of oxazoles through the condensation of benzamide (B126) with 2-bromoacetophenone (B140003) derivatives. jsynthchem.com This heterogeneous system offers advantages in terms of catalyst recovery and reuse. jsynthchem.com

Reaction Type Catalyst/Reagents Substrates Products Key Features
Oxidative CyclizationCopper catalyst1-Alkynes, Acyl azides2,5-Disubstituted oxazolesMild reaction conditions. tandfonline.com
Two-Step SynthesisCopper catalyst4-bis(methylthio)methylene-2-phenyloxazole-5-one2-Phenyl-4,5-substituted oxazolesUtilizes an oxazolone template. ijpsonline.com
CondensationCopper(II) triflateDiazoketones, Amides2,4-Disubstituted oxazolesEfficient synthesis of 2,4-disubstituted derivatives. tandfonline.com
Heterogeneous CatalysisFe3O4@SiO2-Bipyridine-CuCl2Benzamide, 2-Bromoacetophenone derivativesOxazole derivativesRecyclable magnetic nanoparticle catalyst. jsynthchem.com

Nickel catalysis has emerged as a powerful tool for the synthesis of oxazoles, particularly through cross-coupling reactions. A notable method involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents to afford 2-substituted oxazoles. This strategy can be extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org

Nickel catalysts are also effective in Suzuki-Miyaura coupling reactions. For example, the reaction of a carboxylic acid, an amino acid, and a dehydrating condensing agent in the presence of a nickel catalyst with boronic acids can produce 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.comtandfonline.com Additionally, nickel-catalyzed coupling of azoles with aromatic nitriles has been reported, expanding the range of electrophiles for C-H arylation. nih.gov

Reaction Type Catalyst/Reagents Substrates Products Key Features
C-S Activation Cross-CouplingNickel catalyst2-Methylthio-oxazole, Organozinc reagents2-Substituted and 2,5-disubstituted oxazolesProvides a direct route to substituted oxazoles. nih.govacs.org
Suzuki-Miyaura CouplingNickel catalystCarboxylic acid, Amino acid, Boronic acid2,4,5-Trisubstituted oxazolesOne-pot synthesis with excellent yields. ijpsonline.comtandfonline.com
C-H ArylationNickel catalyst / BPh3Oxazoles, Aromatic nitrilesArylated oxazolesExpands the scope of electrophiles for direct arylation. nih.gov

Iron-based catalysts offer a more sustainable and economical approach to oxazole synthesis. A significant development in this area is the use of iron oxide magnetic nanoparticles (Fe3O4 MNPs) as a catalyst. These nanoparticles facilitate the synthesis of 1,3-oxazole derivatives under mild conditions. researchgate.netijpsonline.com The magnetic nature of the catalyst allows for easy separation and recycling, contributing to the green credentials of the process. researchgate.net

Reaction Type Catalyst Substrates Products Key Features
CondensationFe3O4 Magnetic Nanoparticlesα-Bromoketone, Amide derivatives1,3-Oxazole derivativesMagnetically recoverable and reusable catalyst, mild reaction conditions. researchgate.netijpsonline.com

Rhodium catalysts have proven to be highly effective in the synthesis of oxazole derivatives through various reaction pathways, including annulation and carbene-mediated transformations.

An efficient synthesis of 2,5-diaryloxazole derivatives has been achieved via a rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes. rsc.org This method proceeds in good to excellent yields and has been applied to the concise synthesis of natural products. rsc.org The key intermediate in this transformation is believed to be a Rh(II)-azavinylcarbene. rsc.org

Rhodium carbene routes also provide access to substituted oxazoles. The reaction of α-diazo-β-keto-carboxylates and -phosphonates with arenecarboxamides, catalyzed by dirhodium tetraacetate, yields 2-aryloxazole-4-carboxylates and 4-phosphonates. nih.govnih.gov Interestingly, changing the catalyst to dirhodium tetrakis(heptafluorobutyramide) results in a dramatic shift in regioselectivity, affording oxazole-5-carboxylates and 5-phosphonates. nih.govnih.gov

Reaction Type Catalyst Substrates Products Key Features
AnnulationRhodium catalyst1,2,3-Triazoles, Aldehydes2,5-Diaryloxazole derivativesGood to excellent yields, application in natural product synthesis. rsc.org
Carbene N-H Insertion/CyclodehydrationDirhodium tetraacetateα-Diazo-β-keto-carboxylates/-phosphonates, Arenecarboxamides2-Aryloxazole-4-carboxylates/-phosphonatesRegioselective formation of 4-substituted oxazoles. nih.govnih.gov
Carbene CycloadditionDirhodium tetrakis(heptafluorobutyramide)α-Diazo-β-keto-carboxylates/-phosphonates, ArenecarboxamidesOxazole-5-carboxylates/-phosphonatesCatalyst-controlled regioselectivity for 5-substituted oxazoles. nih.govnih.gov

Oxidative Cycloaddition Reactions and Hypervalent Iodine Species.

Hypervalent iodine (HVI) reagents have gained prominence as powerful oxidants for mediating a variety of transformations, including the synthesis of oxazoles. These reagents offer a metal-free alternative for oxidative cyclization reactions. thieme-connect.comnsf.govumn.edu

The synthesis of oxazole derivatives can be achieved through the HVI-mediated oxidative cycloaddition of various substrates. thieme-connect.comnsf.govumn.edu For example, the intramolecular oxidative cyclization of N-styrylbenzamides using in situ generated PhI(OTf)2 affords 2,5-disubstituted oxazoles in high yields and remarkably short reaction times. researchgate.net This represents a metal-free oxidative C-O bond-forming reaction. researchgate.net

HVI species can act as activating reagents for substrates and, in some cases, as heteroatom donors. thieme-connect.comnsf.govumn.edu Both chemical and electrochemical methods can be employed to generate the active HVI species in situ. thieme-connect.comnsf.govumn.edu The reaction of HVI reagents with aldoximes can generate nitrile oxides, which then undergo [3+2] cycloaddition reactions with alkynes to form isoxazoles, a related five-membered heterocycle. researchgate.netmdpi.com This highlights the versatility of HVI reagents in heterocyclic synthesis.

Reagent Type Substrates Products Key Features
Hypervalent Iodine(III)N-Styrylbenzamides2,5-Disubstituted oxazolesMetal-free, rapid oxidative C-O bond formation. researchgate.net
Hypervalent Iodine(III)Alkyne- or alkene-tethered aldoximesPolycyclic isoxazole (B147169) derivativesCatalytic intramolecular oxidative cycloaddition. mdpi.com

Ring-Transforming Reactions of Azirines into Oxazoles

The transformation of 2H-azirines into oxazoles represents a powerful strategy for synthesizing this heterocyclic system, often proceeding through highly reactive intermediates. These reactions can be initiated thermally, photochemically, or under basic conditions, each offering distinct mechanistic pathways.

One significant pathway involves the base-induced transformation of 2-acyl-3-alkyl-2H-azirines. researchgate.netorganic-chemistry.org This reaction is believed to proceed through a deprotonation-initiated mechanism, leading to the formation of a ketenimine intermediate. researchgate.net This intermediate then undergoes cyclization to form the oxazole ring. This method is of considerable synthetic importance for generating substituted oxazoles from appropriately functionalized azirine precursors. researchgate.net

Photochemical rearrangements also provide a versatile route from azirines to oxazoles. Irradiation of 2-hydroxymethyl-3-phenyl-2H-azirine, for instance, leads to the formation of 2-phenyl-3-oxazoline, which can be subsequently oxidized to the corresponding 2-phenyloxazole. This process is rationalized by the initial formation of a nitrile ylide intermediate, which undergoes intramolecular cyclization. Similarly, photoredox catalysis can facilitate the [3+2] cycloaddition of 2H-azirines with aldehydes, followed by oxidative aromatization to yield 2,4,5-trisubstituted oxazoles. thieme-connect.com This one-pot procedure is valuable for creating a diverse range of oxazole derivatives. thieme-connect.com

Furthermore, the isomerization of isoxazoles can lead to the formation of 2-carbonyl-2H-azirines, which can then rearrange to oxazoles. chemrxiv.orgresearchgate.net This transformation highlights the intricate relationship between these three- and five-membered heterocyclic systems and provides an alternative entry point to the oxazole scaffold. The specific outcome of these rearrangements can sometimes be influenced by the wavelength of light used, offering a degree of control over the product distribution. acs.org

Starting MaterialReaction ConditionsIntermediateProductReference(s)
2-Acyl-3-alkyl-2H-azirineBaseKetenimineSubstituted Oxazole researchgate.netorganic-chemistry.org
2-Hydroxymethyl-3-phenyl-2H-azirinePhotochemical IrradiationNitrile Ylide2-Phenyloxazole (after oxidation)
2H-Azirine and AldehydePhotoredox Catalysis, DDQAzirine Radical2,4,5-Trisubstituted Oxazole thieme-connect.com
IsoxazolePhotochemical Isomerization2-Carbonyl-2H-azirineOxazole chemrxiv.orgresearchgate.net

Multicomponent Reactions for Diverse Oxazole Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecular architectures, including diverse oxazole scaffolds. researchgate.net These reactions, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of step economy and the generation of molecular diversity. researchgate.net

A prominent example is the van Leusen oxazole synthesis, which is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 "3-atom synthon". nih.gov The process involves the initial addition of deprotonated TosMIC to an aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to afford the oxazole ring. nih.gov This methodology has been adapted for the synthesis of 4,5-disubstituted oxazoles by using aliphatic halides in conjunction with aldehydes and TosMIC, often facilitated by the use of ionic liquids. organic-chemistry.org

Furthermore, three-component reactions involving 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis provide access to a wide array of substituted oxazoles. organic-chemistry.org This approach highlights the versatility of azirines as building blocks in MCRs. Another notable MCR involves the reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles, induced by visible light, to construct complex 2,4,5-trisubstituted oxazoles. researchgate.net

The Ugi four-component reaction (Ugi-4CR) and related isocyanide-based MCRs also represent a cornerstone in the synthesis of heterocyclic compounds and have been instrumental in accessing various drug-like scaffolds, including those based on the oxazole core.

Reaction Name/TypeReactantsKey FeaturesProductReference(s)
van Leusen Oxazole SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)[3+2] cycloaddition, base-mediated5-Substituted Oxazole ijpsonline.comnih.gov
Modified van Leusen SynthesisAldehyde, TosMIC, Aliphatic HalideOne-pot, often in ionic liquids4,5-Disubstituted Oxazole organic-chemistry.org
Photoredox-Catalyzed Three-Component Reaction2H-azirine, Alkynyl bromide, Molecular oxygenVisible-light mediated, room temperatureSubstituted Oxazole organic-chemistry.org
Visible-Light Induced Three-Component ReactionIodonium-phosphonium hybrid ylide, Carboxylic acid, NitrilePhoto-generated carbene trigger2,4,5-Trisubstituted Oxazole researchgate.net

Regioselective Introduction of the Chloromethyl Moiety at the 4-Position of 1,3-Oxazoles

The introduction of a chloromethyl group at the C4 position of the 1,3-oxazole ring is a key step in the synthesis of the target compound. This can be achieved through strategies that either build the ring with the chloromethyl precursor already in place or by direct halogenation of a pre-formed oxazole derivative.

A highly regioselective method for the formation of 4-chloromethyl-1,3-oxazoles involves the reaction of 1,3-oxazole N-oxide/HCl salts with phosphorus oxychloride (POCl3). researchgate.net This deoxygenation-chlorination reaction provides a facile route to the desired products, which can often be isolated by direct precipitation. researchgate.net The high regioselectivity is a key advantage of this method.

Another approach involves the synthesis of oxazoles from precursors that already contain a latent or protected form of the chloromethyl group. For example, the reaction of 2-chloromethyl-3-phenyl-2H-azirine, which can be prepared from 2-hydroxymethyl-3-phenyl-2H-azirine, undergoes an unexpected photochemical rearrangement to produce an azabutadiene. While this specific reaction does not directly yield the desired oxazole, it demonstrates the use of a chloromethyl-substituted azirine precursor. A more direct route would involve the cyclization of a precursor that positions the chloromethyl group at the appropriate carbon of the nascent oxazole ring.

Direct halogenation of the oxazole ring can also be employed to introduce the chloro substituent. N-halosuccinimides (NCS, NBS, NIS) are versatile and convenient reagents for the halogenation of various heterocyclic systems. elsevierpure.com For instance, the C4-halogenation of 3,5-diarylisoxazoles has been successfully achieved using N-halosuccinimides in acetic acid. elsevierpure.com This suggests that similar conditions could be applied to oxazole substrates, potentially with the use of an acid catalyst to enhance the reaction efficiency depending on the electronic nature of the oxazole substituents. elsevierpure.com The reactivity of N-halosuccinimides stems from the lability of the N-X bond, allowing for electrophilic halogenation. researchgate.net

The Vilsmeier-Haack reaction, while typically used for formylation, can also be adapted for chlorination under certain conditions, providing another potential avenue for the introduction of the chloromethyl group, often via a formyl intermediate that is subsequently reduced and chlorinated.

MethodReagentsKey FeaturesProductReference(s)
Deoxygenation-Chlorination1,3-Oxazole N-oxide/HCl salt, POCl3High regioselectivity, direct precipitation of product4-Chloromethyl-1,3-oxazole researchgate.net
Electrophilic HalogenationOxazole precursor, N-Chlorosuccinimide (NCS)Mild conditions, potential need for acid catalysis4-Chloro-1,3-oxazole derivative elsevierpure.comresearchgate.net

Methodologies for Introducing the Tert-butyl Group onto the 1,3-Oxazole Scaffold

The introduction of a tert-butyl group at the C2 position of the oxazole ring is a crucial step in the synthesis of this compound. This can be accomplished either by incorporating the tert-butyl moiety into one of the starting materials before ring formation or by post-synthetic modification of the oxazole core.

A common and direct approach is to use a starting material that already contains the tert-butyl group. For example, in the synthesis of 2H-azirine-2,2-dicarboxylic acids, a tert-butyl-substituted isoxazole was used as a precursor. nih.gov Although this specific isoxazole did not isomerize under standard conditions due to steric hindrance, it highlights the strategy of using tert-butyl-containing building blocks. nih.gov Similarly, in a Robinson-Gabriel type synthesis, an α-acylamino ketone bearing a tert-butyl group could be cyclized to form the corresponding 2-tert-butyl-oxazole. pharmaguideline.com

Alternatively, Friedel-Crafts type reactions could potentially be used to introduce a tert-butyl group onto a pre-formed oxazole ring, although the regioselectivity of such a reaction would need to be carefully controlled, as electrophilic substitution on the oxazole ring is generally difficult and depends on the presence of activating groups. pharmaguideline.com

In the context of ring transformations, the isomerization of a 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride at elevated temperatures led to the formation of an oxazole-4-carboxylic acid, demonstrating a pathway where the tert-butyl group directs the rearrangement outcome. nih.gov

Green Chemistry Principles Applied to 1,3-Oxazole Synthesis

The application of green chemistry principles to the synthesis of oxazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsonline.com This involves the use of more environmentally benign solvents, catalysts, and energy sources. researchgate.netijpsonline.com

Microwave-assisted synthesis has emerged as a key green technology for the synthesis of oxazoles. nih.govijpsonline.comacs.orgasianpubs.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com For example, a one-pot microwave-assisted [3+2] cycloaddition reaction of substituted aryl aldehydes with TosMIC has been developed for the efficient synthesis of 5-substituted oxazoles. nih.govacs.orgacs.org

The use of ionic liquids as reaction media is another important green approach. ijpsonline.comresearchgate.net Ionic liquids are non-volatile and can often be recycled, reducing the use of volatile organic compounds. ijpsonline.com They have been successfully employed in the van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgijpsonline.com

Furthermore, the development of catalyst-free and metal-free reaction conditions contributes to the greening of oxazole synthesis. researchgate.netrsc.org For instance, electrochemical methods provide a sustainable alternative to traditional chemical oxidants. A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been reported for oxazole synthesis, avoiding the need for transition metals and toxic oxidants. rsc.org Ultrasound-assisted synthesis (sonochemistry) has also been shown to be an effective green method for facilitating various organic transformations, including the synthesis of oxazoles. nih.gov

Green Chemistry ApproachExample Application in Oxazole SynthesisKey AdvantagesReference(s)
Microwave-Assisted SynthesisOne-pot synthesis of 5-substituted oxazoles from aldehydes and TosMIC.Rapid reaction times, increased yields, energy efficiency. nih.govijpsonline.comacs.orgasianpubs.orgmdpi.comacs.org
Use of Ionic Liquidsvan Leusen synthesis of 4,5-disubstituted oxazoles.Recyclable solvent, reduced volatility. organic-chemistry.orgijpsonline.comresearchgate.net
Electrochemical SynthesisPhosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids.Avoids transition metals and chemical oxidants, sustainable. rsc.org
Catalyst-Free/Metal-Free ReactionsIodine-mediated cyclization reactions.Reduces metal contamination and catalyst cost. researchgate.netrsc.org
Ultrasound-Assisted Synthesis (Sonochemistry)Cycloaddition and condensation reactions.Enhanced reaction rates, milder conditions. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of 1,3-oxazole derivatives has been well-documented. wjarr.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. wjarr.comnih.gov

One prominent example is the microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org In a typical procedure, the reactants are irradiated in the presence of a base, such as potassium phosphate, in a suitable solvent like isopropanol. nih.govacs.org This method allows for the rapid and efficient formation of the oxazole ring. For instance, the reaction of benzaldehyde with TosMIC under microwave irradiation at 65°C for 8 minutes can yield 5-phenyloxazole (B45858) in 96% yield. nih.govacs.org The efficiency of this protocol has been demonstrated on a gram scale, highlighting its potential for larger-scale production. nih.govacs.org

The synthesis of various 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives has also been successfully achieved using microwave-assisted methods. wjarr.com For example, the reaction of hydrazides with aromatic aldehydes can be efficiently carried out under microwave irradiation to form the corresponding oxadiazole. wjarr.com These protocols often utilize catalysts and supports like silica (B1680970) gel to enhance reaction efficiency. wjarr.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Oxazole Derivatives
ReactantsConditionsProductYieldReference
Benzaldehyde, TosMICMicrowave (350W, 65°C, 8 min)5-phenyloxazole96% nih.govacs.org
Hydrazides, Aromatic AldehydesMicrowave, silica gel2-substituted-1,3,4-oxadiazolesGood wjarr.com

Ultrasound-Assisted Synthetic Methods

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully applied to the synthesis of oxazole derivatives, offering advantages such as shorter reaction times, milder conditions, and improved yields compared to conventional heating methods. nih.gov

The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved under ultrasonic irradiation by reacting p-substituted 2-bromoacetophenones with urea. ijpsonline.com This method provides a rapid and efficient route to these compounds. In another example, the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine using a deep eutectic solvent was significantly accelerated by ultrasound, achieving a 90% yield in just 8 minutes, compared to 3.5 hours and a 69% yield with conventional heating. researchgate.net

The combination of ultrasound with green solvents like deep eutectic solvents further enhances the environmental friendliness of oxazole synthesis. researchgate.netijpsonline.com This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. ijpsonline.com

Table 2: Ultrasound-Assisted Synthesis of Oxazole Derivatives
ReactantsConditionsProductYieldTimeReference
p-substituted 2-bromoacetophenones, UreaUltrasound2-amino-4-(p-substituted phenyl)-oxazolesNot specifiedNot specified ijpsonline.com
Ketone, UreaUltrasound, Deep Eutectic Solvent4-(4-nitrophenyl)-1,3-oxazol-2-amine90%8 min researchgate.net
Ketone, UreaConventional Heating, Deep Eutectic Solvent4-(4-nitrophenyl)-1,3-oxazol-2-amine69%3.5 h researchgate.net

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green and sustainable alternatives to volatile organic compounds in chemical synthesis. ijpsonline.comorganic-chemistry.orgnih.gov Their unique properties, such as low volatility, high thermal stability, and recyclability, make them highly suitable for the synthesis of 1,3-oxazole derivatives. ijpsonline.comorganic-chemistry.org

An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids like [bmim]Br as the solvent. organic-chemistry.orgorganic-chemistry.orgnih.gov This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes. organic-chemistry.org The use of ionic liquids not only facilitates the reaction, leading to high yields, but also allows for the easy recovery and reuse of the solvent for multiple cycles without a significant loss in product yield. ijpsonline.comorganic-chemistry.org Aromatic aldehydes bearing electron-withdrawing groups have shown higher reactivity in this system. organic-chemistry.orgnih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have also been employed as effective dual solvent/organocatalysts for synthesizing heterocyclic compounds, including oxazoles. researchgate.netnih.gov For instance, a urea-choline chloride-based DES has been used for the synthesis of aminooxazole derivatives. researchgate.net These solvents are biodegradable, easy to prepare, and can be recycled, making them an environmentally benign choice for synthesis. nih.gov

Table 3: Oxazole Synthesis in Ionic Liquids and Deep Eutectic Solvents
MethodSolvent/CatalystKey FeaturesReference
One-pot van Leusen synthesisIonic Liquid (e.g., [bmim]Br)High yields, recyclable solvent (up to 6 runs) organic-chemistry.orgorganic-chemistry.orgnih.gov
Aminooxazole synthesisDeep Eutectic Solvent (Urea-choline chloride)Dual solvent/organocatalyst, recyclable, environmentally friendly researchgate.net

Continuous Flow Synthesis Techniques for Oxazole Production

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netscitube.io This methodology has been successfully applied to the synthesis of various heterocycles, including 1,3-oxazoles. organic-chemistry.orguc.pt

The synthesis of an oxazole intermediate of O-methyl siphonazole (B1255307) has been demonstrated using a continuous flow process. researchgate.netuc.pt This approach involves the in-situ coupling of dimethoxycinnamic acid with threonine tert-butyl ester hydrochloride, followed by cyclodehydration to form the oxazoline, which is then oxidized to the oxazole. uc.pt The entire sequence can be performed in a flow reactor, minimizing manual handling and allowing for the production of multigram quantities without traditional workup or purification steps. uc.pt

A continuous flow process has also been developed for converting isoxazoles into their oxazole counterparts through a photochemical transposition reaction, yielding a series of di- and trisubstituted oxazoles. organic-chemistry.org The integration of reaction and purification steps, such as in-line extraction and chromatography, further enhances the efficiency of flow synthesis for oxadiazoles. nih.gov These techniques offer a powerful platform for the rapid and automated production of oxazole derivatives. nih.gov

Biocatalytic Approaches in Heterocyclic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of complex molecules, including heterocycles. researchgate.net While the direct biocatalytic synthesis of this compound is not yet widely reported, the enzymatic formation of the oxazole ring and other N-heterocycles is an area of active research. researchgate.netnih.gov

Enzymes such as catalases have been used in the sustainable synthesis of benzazoles, which are structurally related to oxazoles. researchgate.net Furthermore, chemoenzymatic cascade processes, which combine the advantages of biocatalysis and chemocatalysis, have been developed for the synthesis of N-heterocycles from simple starting materials like alcohols and amines in water. nih.gov These processes can be metal- and base-free, operating under mild conditions with oxygen as the terminal oxidant. nih.gov

The biosynthesis of some natural products containing oxazole rings involves enzyme-catalyzed cyclodehydration-oxidation of acylserine precursors. researchgate.netresearchgate.net This natural strategy provides inspiration for the development of novel biocatalytic routes to synthetic oxazoles. The application of enzymes like lipases for the synthesis of pyridine (B92270) esters also demonstrates the potential of biocatalysis in the broader field of heterocyclic chemistry. researchgate.net As research in this area progresses, biocatalytic methods are expected to play an increasingly important role in the sustainable production of 1,3-oxazole derivatives.

Nucleophilic Transformations at the Chloromethyl Group

The chloromethyl substituent at the C4 position of the oxazole ring serves as a versatile electrophilic handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The carbon atom of the chloromethyl group is susceptible to attack by various nucleophiles, leading to the displacement of the chloride leaving group.

The chloromethyl group is highly amenable to substitution by a diverse range of nucleophiles. This reactivity is analogous to that of other activated benzylic or allylic halides. Research on similar oxazole systems, such as 2-aryl-5-chloro-1,3-oxazole-4-carboxamides and 2-(bromomethyl)oxazoles, has demonstrated successful substitutions with N-, O-, and S-based nucleophiles. nih.govresearchgate.net These reactions provide a straightforward pathway to introduce new functionalities, thereby modifying the compound's steric and electronic properties.

Common nucleophiles employed in these transformations include amines, thiols, and alcohols, leading to the corresponding aminomethyl, thiomethyl, and alkoxymethyl derivatives. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the generated hydrochloric acid.

Table 1: Examples of Nucleophilic Substitution at the C4-Chloromethyl Group

Nucleophile Reagent Example Product Functional Group
Amine R-NH₂ Secondary Aminomethyl (-CH₂-NHR)
Thiol R-SH Thioether (-CH₂-SR)
Alcohol/Alkoxide R-OH / R-O⁻ Ether (-CH₂-OR)
Cyanide NaCN Nitrile (-CH₂-CN)

A particularly valuable transformation of the chloromethyl group is its conversion to an azidomethyl functionality. This is readily achieved through a nucleophilic substitution reaction with an azide (B81097) salt, typically sodium azide (NaN₃), in a suitable solvent. nih.gov The resulting 2-tert-butyl-4-(azidomethyl)-1,3-oxazole is a key intermediate for "click chemistry" applications.

The azide group can undergo a highly efficient and regioselective Huisgen 1,3-dipolar cycloaddition with terminal alkynes. organic-chemistry.org This reaction, most commonly performed under copper(I) catalysis (CuAAC), selectively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgtcichemicals.com Click chemistry is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for linking the oxazole core to other molecules, including biomolecules, polymers, or other complex organic scaffolds. tcichemicals.com

Reaction Scheme: Azide Formation and Click Chemistry

Azide Formation: this compound + NaN₃ → 2-tert-butyl-4-(azidomethyl)-1,3-oxazole + NaCl

Click Reaction: 2-tert-butyl-4-(azidomethyl)-1,3-oxazole + R-C≡CH --(Cu(I) catalyst)--> 2-tert-butyl-4-((1-R-1H-1,2,3-triazol-4-yl)methyl)-1,3-oxazole

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with a unique electronic distribution that dictates its reactivity towards electrophiles, nucleophiles, and organometallic reagents.

The oxazole ring is generally considered an electron-poor aromatic system, making electrophilic aromatic substitution challenging unless activating, electron-donating groups are present on the ring. pharmaguideline.comthepharmajournal.com The tert-butyl group at the C2 position is an electron-releasing substituent, which can facilitate electrophilic attack. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com Given that the C4 position is already substituted, electrophilic attack would be predicted to occur preferentially at the C5 position.

Direct nucleophilic substitution on the unsubstituted carbon atoms of the oxazole ring is generally uncommon. pharmaguideline.comthepharmajournal.com The ring's π-electron system is not sufficiently electron-deficient to readily undergo addition-elimination reactions with nucleophiles. Such reactions are more feasible if a good leaving group (like a halogen) is present on the ring, particularly at the C2 position. pharmaguideline.com In many cases, strong nucleophiles can induce ring-opening rather than substitution. pharmaguideline.com For this compound, which lacks a leaving group on the ring carbons, nucleophilic attack on the ring itself is not a favored reaction pathway under standard conditions.

A powerful strategy for the functionalization of the oxazole ring involves metalation followed by cross-coupling reactions. Deprotonation (metalation) of the oxazole ring can be achieved using strong bases. The acidity of the ring protons decreases in the order C2 > C5 > C4. thepharmajournal.com While the C2 position is the most acidic, it is blocked by the tert-butyl group in the target molecule. Therefore, metalation would likely occur at the C5 position.

The resulting organometallic intermediate can then be used in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. sci-hub.se Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are widely used for this purpose. sci-hub.semdpi.com These methods allow for the introduction of aryl, vinyl, or alkyl groups at the C5 position, providing a versatile route to complex 2,4,5-trisubstituted oxazoles.

Table 2: Potential Cross-Coupling Reactions at the C5-Position of the Oxazole Ring

Reaction Name Coupling Partner Metal Catalyst (Example) Bond Formed
Suzuki Coupling Aryl/Vinyl boronic acid or ester Pd(PPh₃)₄ C-C (Aryl/Vinyl)
Stille Coupling Organostannane (e.g., R-SnBu₃) PdCl₂(PPh₃)₂ C-C
Negishi Coupling Organozinc halide (e.g., R-ZnCl) Pd(dba)₂ C-C

Synthetic Utility of this compound as a Building Block for Complex Architectures.cymitquimica.com

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. nih.govcalpaclab.com this compound emerges as a particularly valuable synthetic intermediate, combining the stable, electron-rich nature of the oxazole core with two distinct functional handles that dictate its utility in constructing more complex molecular architectures. The tert-butyl group at the 2-position provides steric bulk and enhances lipophilicity, which can influence the pharmacokinetic properties of derivative compounds. More significantly, the chloromethyl group at the 4-position serves as a versatile electrophilic site, enabling a wide array of derivatization strategies through nucleophilic substitution reactions.

The synthetic utility of this building block is primarily centered on the reactivity of the chloromethyl group. The carbon-chlorine bond is activated by the adjacent oxazole ring, making the methylene carbon susceptible to attack by a diverse range of nucleophiles. This reactivity allows for the straightforward introduction of various functional groups and the extension of the molecular framework, facilitating the synthesis of complex structures and chemical libraries.

The elaboration of the this compound scaffold can be systematically achieved by reacting it with different classes of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. These substitution reactions are foundational for appending new structural motifs to the oxazole core.

For instance, reaction with oxygen nucleophiles, such as alkoxides or phenoxides, leads to the formation of ether linkages. The displacement of the chloride by nitrogen nucleophiles like primary or secondary amines provides access to a variety of aminomethyl-oxazole derivatives. Similarly, sulfur nucleophiles, such as thiolates, readily form thioethers, which can be further oxidized to sulfoxides or sulfones to introduce additional chemical diversity.

Perhaps most crucial for the construction of complex carbon skeletons is the reaction with carbon nucleophiles. Reagents like cyanide or stabilized carbanions (e.g., malonate esters) can displace the chloride to form new carbon-carbon bonds, effectively extending the carbon chain and enabling the assembly of intricate molecular architectures. The 2-(halomethyl) functionality on related oxazole systems has been shown to be an effective scaffold for such synthetic elaborations.

The following table summarizes the key derivatization strategies for this compound, showcasing its role as a versatile building block.

Nucleophile ClassExample Nucleophile (Nu-H)Resulting LinkageProduct StructurePotential Application
O-NucleophilePhenol (ArOH)Ether (-O-Ar)Ether DerivativeIntroduction of aryl moieties
N-NucleophileSecondary Amine (R₂NH)Amine (-NR₂)Amine DerivativeBuilding blocks for ligands, bioactive amines
S-NucleophileThiophenol (ArSH)Thioether (-S-Ar)Thioether DerivativeAccess to sulfoxides/sulfones via oxidation
C-NucleophileSodium Cyanide (NaCN)Nitrile (-CN)Nitrile DerivativeChain extension, precursor for amines/acids
C-NucleophileDiethyl MalonateSubstituted Ester (-CH(CO₂Et)₂)Malonate DerivativeSynthesis of carboxylic acid derivatives
N-NucleophileSodium Azide (NaN₃)Azide (-N₃)Azide DerivativePrecursor for triazoles (Click Chemistry), amines

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-tert-butyl-4-(chloromethyl)-1,3-oxazole, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be utilized for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected.

The tert-butyl group, being electronically shielded and having nine equivalent protons, would produce a sharp, intense singlet in the upfield region of the spectrum, typically around δ 1.3-1.4 ppm. The chloromethyl (-CH₂Cl) protons are expected to appear as a singlet further downfield, generally in the range of δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent chlorine atom and the oxazole (B20620) ring. The sole proton on the oxazole ring (H-5) would also present as a singlet, with its chemical shift influenced by the electronic nature of the heterocyclic system. This signal is anticipated to be in the aromatic region, likely around δ 7.5-7.7 ppm. The integration of these signals would correspond to a 9:2:1 ratio, confirming the relative number of protons in each chemical environment.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃1.35Singlet9H
-CH₂Cl4.60Singlet2H
Oxazole H-57.60Singlet1H

Predicted ¹H NMR data is based on typical chemical shifts for similar functional groups and heterocyclic systems.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show a total of six signals, corresponding to the eight carbon atoms in the molecule (three carbons of the tert-butyl methyl groups are equivalent, and the two aromatic carbons of the oxazole ring are distinct). The carbon atom of the oxazole ring bonded to the tert-butyl group (C-2) would appear significantly downfield, likely in the δ 160-165 ppm range. The other oxazole ring carbon, C-4, bearing the chloromethyl group, would also be in the downfield region, while the C-5 carbon would be expected at a slightly more upfield position. The carbon of the chloromethyl group (-CH₂Cl) would likely resonate in the δ 40-45 ppm range. The quaternary carbon of the tert-butyl group is expected around δ 30-35 ppm, and the three equivalent methyl carbons of the tert-butyl group would appear in the upfield region, typically around δ 28-30 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C(C H₃)₃29.0
-C (CH₃)₃33.0
-C H₂Cl42.0
Oxazole C-5125.0
Oxazole C-4148.0
Oxazole C-2162.0

Predicted ¹³C NMR data is based on typical chemical shifts for similar functional groups and heterocyclic systems.

To further confirm the structural assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms. For instance, the signal for the oxazole H-5 proton would show a correlation to the oxazole C-5 carbon signal.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing long-range (2-3 bond) correlations, thereby piecing together the molecular framework. Key HMBC correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group as well as the C-2 of the oxazole ring. Similarly, the chloromethyl protons would show correlations to the C-4 of the oxazole ring. These 2D NMR techniques provide a comprehensive and unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.64 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at m/z 173 (for the ³⁵Cl isotope) and a smaller peak at m/z 175 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.

The fragmentation pattern would likely involve the loss of various stable fragments. A common fragmentation pathway would be the loss of a methyl group (•CH₃) from the tert-butyl group to give a stable tertiary carbocation, resulting in a peak at m/z 158. The loss of the entire tert-butyl group (•C(CH₃)₃) would lead to a fragment at m/z 116. Another significant fragmentation would be the cleavage of the chloromethyl group, leading to the loss of a chlorine radical (•Cl) to give a peak at m/z 138, or the loss of a chloromethyl radical (•CH₂Cl) resulting in a peak at m/z 124.

Fragment IonPredicted m/zIdentity
[M]⁺173/175Molecular Ion
[M - CH₃]⁺158/160Loss of a methyl radical
[M - Cl]⁺138Loss of a chlorine radical
[M - C(CH₃)₃]⁺116Loss of a tert-butyl radical

Predicted fragmentation data is based on established principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The C-H stretching vibrations of the tert-butyl group would be observed in the region of 2950-2850 cm⁻¹. The C-H stretching of the oxazole ring proton would likely appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected to produce characteristic absorptions in the 1650-1500 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely be observed in the 1100-1000 cm⁻¹ range. A key diagnostic peak would be the C-Cl stretching vibration from the chloromethyl group, which is expected to appear in the 800-600 cm⁻¹ region.

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H stretch (sp³, tert-butyl)2950-2850
C-H stretch (sp², oxazole)3100-3000
C=N stretch (oxazole)1650-1600
C=C stretch (oxazole)1550-1500
C-O-C stretch (oxazole)1100-1000
C-Cl stretch (chloromethyl)800-600

Predicted IR absorption data is based on typical ranges for the indicated functional groups.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements present in a compound. colorado.eduresearchgate.net For a pure sample of this compound with the molecular formula C₈H₁₂ClNO, the theoretical elemental composition can be calculated. nih.gov Experimental determination of the elemental composition via combustion analysis must align closely with these theoretical values to confirm the empirical formula and the purity of the synthesized compound.

ElementTheoretical Percentage
Carbon (C)55.33%
Hydrogen (H)6.96%
Chlorine (Cl)20.42%
Nitrogen (N)8.07%
Oxygen (O)9.21%

Calculated from the molecular formula C₈H₁₂ClNO and atomic masses.

Advanced Chromatographic Techniques for Purity and Separation

The assessment of purity and the separation of this compound from reaction mixtures, starting materials, and potential byproducts is critically dependent on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools frequently employed for the qualitative and quantitative analysis of substituted oxazoles. These methods offer high resolution and sensitivity, making them indispensable for process monitoring, quality control, and the characterization of 1,3-oxazole derivatives.

The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte. For compounds that are volatile and thermally stable, GC is often the method of choice. Conversely, HPLC is better suited for compounds with lower volatility or those that may degrade at elevated temperatures.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to nonpolar compounds like this compound. The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (commonly octadecylsilane, C18) and a polar mobile phase. The retention of a compound is primarily influenced by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

For the analysis of this compound, a typical RP-HPLC method would employ a C18 column and a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often utilized to ensure the efficient elution of compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the oxazole ring and other chromophores in the molecule absorb UV light.

A representative HPLC method for the purity analysis of this compound and the separation from potential impurities is detailed below.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-95% B, 10-15 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

In this hypothetical separation, earlier eluting peaks might correspond to more polar starting materials, while later eluting peaks could be less polar byproducts. The purity of the this compound peak would be determined by its area percentage relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Retention Data

CompoundRetention Time (min)
Polar Impurity 13.5
Starting Material5.2
This compound 8.7
Nonpolar Impurity 111.3

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC is a suitable method for purity assessment and quantification. The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column.

A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5 or equivalent), is generally effective for the separation of chlorinated organic compounds. libretexts.org The oven temperature is programmed to increase during the analysis, which allows for the separation of compounds with a range of boiling points.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool for both separation and identification. The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum for each, which can be used for structural elucidation and confirmation of identity.

Below are typical parameters for a GC-MS analysis of this compound.

Table 3: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column 5% Phenyl Polymethylsiloxane (DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

The retention time in GC is primarily dependent on the boiling point and the interaction of the compound with the stationary phase. The mass spectrum provides a fingerprint for the compound, aiding in its unambiguous identification.

Table 4: Representative GC-MS Retention and Mass Spectral Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
Solvent Peak2.1-
Volatile Impurity6.8Varies
This compound 10.2 173 (M+), 158, 116, 57
Higher Boiling Impurity12.5Varies

Computational and Theoretical Investigations of 1,3 Oxazole Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1,3-oxazole derivatives, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. irjweb.comresearchgate.net

Theoretical calculations for oxazole (B20620) derivatives are often performed using methods like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a basis set such as 6-311G++(d,p). irjweb.com Such studies yield optimized molecular geometries, detailing bond lengths and angles. For the 1,3-oxazole ring, these calculations help to confirm its planarity. irjweb.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com

Global reactivity descriptors can be calculated from these orbital energies to predict the chemical behavior of 2-tert-butyl-4-(chloromethyl)-1,3-oxazole. These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Key Reactivity Descriptors from DFT Calculations

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Global Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) -(I + A) / 2 Describes the escaping tendency of electrons.

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

This interactive table summarizes key descriptors calculated using DFT to predict molecular reactivity.

By analyzing the distribution of HOMO and LUMO across the this compound structure, researchers can predict the most likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on electron-rich areas, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient areas, indicating sites for nucleophilic attack. researchgate.net The acidity of hydrogen atoms on the oxazole ring, for instance, typically follows the order C(2) > C(5) > C(4). thepharmajournal.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. mdpi.com For a molecule like this compound, MD simulations can reveal how the tert-butyl and chloromethyl groups rotate and interact with their environment.

These simulations are particularly valuable in the context of drug design, where they can model the interaction between a ligand (the oxazole derivative) and a biological target, such as an enzyme or receptor. mdpi.com By simulating the ligand within the active site of a protein, researchers can assess the stability of the binding pose identified through molecular docking. mdpi.com Key metrics from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and protein.

The unique structure of the oxazole moiety allows it to participate in various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. irjweb.com MD simulations can elucidate the nature and duration of these interactions, providing a more detailed picture than static docking models.

In Silico Prediction of Reaction Pathways and Mechanisms

Computational methods can be used to explore potential reaction pathways and elucidate reaction mechanisms for 1,3-oxazole systems. By calculating the energy of reactants, transition states, and products, a potential energy surface for a proposed reaction can be mapped out. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable pathway.

For this compound, in silico studies could investigate various transformations. For example, the chloromethyl group at the C4 position is a reactive site for nucleophilic substitution. semanticscholar.org Computational models could predict the feasibility of its reaction with different nucleophiles, comparing the activation barriers to guide synthetic efforts.

These theoretical predictions can complement experimental studies by providing a mechanistic rationale for observed outcomes or by suggesting new reaction conditions to improve yield and selectivity. For instance, understanding the mechanism of cycloaddition reactions, where the oxazole ring can act as a diene, can be greatly aided by computational analysis. pharmaguideline.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. This approach is analogous to Quantitative Structure-Activity Relationship (QSAR) studies, which are widely used in drug discovery to correlate structure with biological activity. daneshyari.comnih.gov

In a QSRR study involving 1,3-oxazole derivatives, a series of related compounds would be synthesized and their reactivity in a specific chemical transformation measured experimentally. A wide range of molecular descriptors, which are numerical representations of molecular properties, would then be calculated for each compound. These can include electronic, steric, and topological descriptors.

Table 2: Common Descriptors in QSRR/QSAR Models

Descriptor Type Examples Information Encoded
Electronic Dipole moment, HOMO/LUMO energies, Partial charges Electron distribution and polarizability.
Steric Molecular volume, Surface area, Molar refractivity Size and shape of the molecule.
Topological Connectivity indices, Wiener index Atomic arrangement and branching.

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and solubility characteristics. |

This interactive table lists common molecular descriptors used to build predictive QSRR and QSAR models.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that links a combination of these descriptors to the observed reactivity. nih.govtsijournals.com A validated QSRR model can be used to predict the reactivity of new, unsynthesized oxazole derivatives, thereby prioritizing synthetic targets and streamlining the discovery of compounds with desired chemical properties.

Virtual Screening and Rational Design of Novel Oxazole Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. daneshyari.com This approach is central to modern drug discovery. When designing novel derivatives of this compound, virtual screening can be used to explore how modifications to the parent structure might lead to enhanced interaction with a specific biological target.

The process often begins with structure-based virtual screening, which involves docking a library of virtual compounds into the three-dimensional structure of a target protein. ctu.edu.vnbohrium.com Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. ctu.edu.vn This allows for the rapid evaluation of thousands or even millions of potential molecules, filtering them down to a manageable number for experimental testing. researchgate.net

The insights gained from these computational studies—including DFT, MD, and QSRR—can be integrated into a rational design strategy. For example, DFT calculations can identify the most reactive sites for chemical modification, while MD simulations can predict how these modifications will affect binding stability. mdpi.com This iterative cycle of computational design, chemical synthesis, and experimental testing accelerates the development of novel oxazole derivatives with optimized properties for applications in medicine and materials science. daneshyari.com

Applications of 1,3 Oxazole Derivatives in Diverse Chemical Research Fields

Role as Versatile Synthetic Building Blocks in Organic Chemistry

Substituted oxazoles are highly valued as intermediates in organic synthesis. lifechemicals.comnih.gov The stability of the aromatic oxazole (B20620) core, combined with the ability to introduce reactive functional groups at various positions (C2, C4, C5), allows for its use as a reliable building block for more elaborate molecules. thepharmajournal.com The compound 2-Tert-butyl-4-(chloromethyl)-1,3-oxazole exemplifies this, featuring a sterically significant tert-butyl group at the C2 position and a reactive chloromethyl handle at the C4 position, making it a versatile precursor for a wide range of chemical transformations.

The construction of fused heterocyclic systems is a central theme in medicinal and materials chemistry. Functionalized oxazoles serve as key starting materials for creating annulated structures, such as oxazolo[5,4-d]pyrimidines. growingscience.com The synthetic strategy often involves an oxazole derivative bearing a reactive substituent that can participate in a cyclization reaction with another heterocyclic precursor.

For instance, research has demonstrated that methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates can react with aminoazoles like 1H-pyrazol-5-amines. growingscience.com This initial reaction is followed by a base-induced transformation that proceeds through a Smiles rearrangement and subsequent cyclocondensation to yield tricyclic fused systems. growingscience.com The chloromethyl group in this compound provides a similar reactive site. As a potent electrophile, it can react with various nucleophiles, including the endocyclic nitrogen atoms of other heterocycles, to initiate a sequence of reactions leading to the formation of novel fused polycyclic frameworks.

The oxazole ring is a common structural motif in a multitude of complex natural products, many of which are isolated from marine microorganisms and exhibit significant biological activity. lifechemicals.com The total synthesis of these intricate molecules often relies on the use of functionalized oxazole building blocks. lifechemicals.com The oxazole moiety provides a stable, planar scaffold from which complex side chains and other functionalities can be elaborated. nih.gov

The development of methods for the regioselective functionalization of the oxazole core has been a key enabler in its application as a molecular scaffold. nih.gov For a molecule like this compound, the chloromethyl group serves as a primary attachment point for introducing molecular complexity. Through nucleophilic substitution reactions, large and structurally diverse fragments can be appended to the oxazole core, facilitating the construction of complex target molecules, including analogs of natural products like polyazole cyclopeptides. researchgate.net

Applications in Catalysis and Ligand Design

The inherent properties of the oxazole ring, particularly the presence of a pyridine-type nitrogen atom, make its derivatives suitable for applications in catalysis. thepharmajournal.comalfachemic.com They can function either as ligands that coordinate to a transition metal center or, in some cases, as organocatalysts themselves. alfachemic.comresearchgate.net

The nitrogen atom in the 1,3-oxazole ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to transition metals. alfachemic.com This property has been widely exploited in the design of specialized ligands for a variety of metal-catalyzed reactions. mdpi.comnih.gov Oxazole-containing ligands are integral to catalysts used in polymerization, asymmetric synthesis, and cross-coupling reactions. lifechemicals.commdpi.com

For example, vanadium complexes featuring bidentate oxazole-oxazoline ligands have been synthesized and shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net The structure of the ligand, including the substitution pattern on the oxazole ring, can significantly influence the catalyst's activity and the properties of the resulting polymer. mdpi.comresearchgate.net While this compound is not a ligand in its native form, its chloromethyl group provides a reactive site for synthetic modification. It can be converted into other donor groups to create novel bidentate or tridentate ligands, thereby expanding the toolbox available for the rational design of transition metal catalysts.

Interactive Table: Examples of Oxazole-Based Ligand Applications
Ligand TypeMetal CenterApplicationReference
Oxazole-OxazolineVanadiumEthylene Polymerization mdpi.com, researchgate.net
Benzoxazole-derivedCu, Co, Ni, ZnDNA Binding, Antitumor Activity nih.gov
Pyridine-OxazolineVanadiumEthylene-Norbornene Copolymerization mdpi.com
General OxazoleVariousAsymmetric Catalysis lifechemicals.com

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major field within modern chemistry. Certain heterocyclic compounds can function as organocatalysts. researchgate.netrsc.org While the direct use of 1,3-oxazole derivatives as organocatalysts is less common than their application as ligands, the structural motif possesses latent catalytic potential.

For instance, the broader class of nitrogen-containing heterocycles is known to be precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. core.ac.uk Furthermore, the basicity of the oxazole nitrogen allows it to participate in reactions as a non-nucleophilic base or in proton-shuttling mechanisms. While specific organocatalytic applications of this compound have not been detailed, the field of organocatalysis continues to explore the utility of diverse heterocyclic scaffolds. researchgate.net

Contributions to Materials Science and Engineering

Heterocyclic aromatic compounds are foundational components in the development of advanced organic materials due to their intrinsic properties, such as thermal stability, rigidity, and unique electronic and photophysical characteristics. nih.gov Related heterocyclic systems, like 1,3,4-oxadiazoles, are well-known for their use in optoelectronic materials and heat-resistant polymers. nih.gov

The 1,3-oxazole ring shares many of these favorable characteristics. Its aromatic nature imparts high thermal stability, making it a candidate for incorporation into polymers designed for high-performance applications. thepharmajournal.com Furthermore, substituted oxazoles can exhibit interesting photophysical behaviors, including fluorescence, which makes them useful as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. researchgate.net The presence of the reactive chloromethyl group in this compound allows for its covalent incorporation into polymer chains through polymerization or post-polymerization modification, enabling the design of new materials with tailored electronic and physical properties.

Oxazole-Containing Polymers for Advanced Materials

The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for developing advanced materials with high thermal stability and specific electronic properties. The 1,3-oxazole ring, being an aromatic, electron-withdrawing heterocycle, is a valuable component in the design of high-performance polymers. acs.org Poly(aryl ether oxazole)s, for instance, have been synthesized by leveraging the electron-withdrawing nature of the oxazole ring to activate adjacent positions for nucleophilic aromatic substitution reactions. acs.org

The compound this compound serves as a key monomer in this context. Its chloromethyl group is a reactive site for polymerization reactions, such as polycondensation with bisphenols, to form polyethers. The tert-butyl group can enhance the solubility of the resulting polymers in organic solvents, a common challenge in the processing of rigid-rod polymers. acs.org Furthermore, the oxazole ring itself contributes to the thermal stability of the polymer chain. researchgate.net Polymers containing such heterocyclic units are investigated for applications requiring materials with low dielectric constants, such as in microelectronics. acs.org

Table 1: Properties of Heteroaromatic Rings in Polymers

Heterocyclic RingEffect on SolubilityEffect on Glass Transition Temp. (Tg)Thermal Stability
1,3-Oxazole IncreasesDecreasesNo negative effect
1,3,4-Oxadiazole (B1194373)Generally low (can be improved)HighHigh
Imidazole (B134444)Varies with substitutionVariesGood
Thiazole (B1198619)VariesVariesGood

This table illustrates the general effects of incorporating different heterocyclic rings into polymer backbones, based on findings from various studies. acs.org

Design of Fluorescent Dyes and Luminescent Materials

Oxazole derivatives are prominent scaffolds in the design of fluorescent and luminescent materials due to their rigid, planar structure and conjugated π-electron systems. acs.orgresearchgate.net They are often key components in organic light-emitting diodes (OLEDs), laser dyes, and fluorescent probes for biological imaging. acs.orgspiedigitallibrary.org The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be finely tuned by modifying the substituents on the oxazole ring. researchgate.net

The 2,5-diaryloxazole unit is a common building block for fluorescent dyes. acs.org Starting from a compound like this compound, synthetic routes can be devised to introduce various aryl or heteroaryl groups at the C4 position (via the chloromethyl handle) and potentially replace or modify the C2-tert-butyl group to extend the π-conjugation. The tert-butyl group can help prevent aggregation-caused quenching in the solid state, which is beneficial for applications like OLEDs. spiedigitallibrary.org Oxazole-based fluorophores are particularly noted for their efficient emission in the blue and UV spectral regions. spiedigitallibrary.orgresearchgate.net

Exploration in Organic Electronic Applications

In the field of organic electronics, materials with specific semiconducting properties are essential. Oxazole-containing compounds have been explored as components of organic electronic devices, most notably OLEDs. numberanalytics.comrsc.org In these devices, oxazole derivatives can function as electron-transporting materials or as emissive materials, particularly for blue light emission. spiedigitallibrary.orgrsc.org The electron-deficient nature of the oxazole ring facilitates electron transport. acs.org

Molecules like 2,5-diaryl-1,3,4-oxadiazoles are well-known electron transporters, and the related 1,3-oxazole core shares similar electronic characteristics. rsc.org Small molecules based on oxazole and thiazole have been successfully used as host materials in highly efficient green and red phosphorescent OLEDs (PHOLEDs). rsc.orgrsc.org The synthesis of such materials could potentially start from versatile building blocks like this compound, where the chloromethyl group allows for coupling with other aromatic systems to build up the final, complex structure required for these applications. rsc.org The thermal stability imparted by the oxazole ring is also a crucial property for the longevity of electronic devices. rsc.org

Importance in Agrochemical Research and Development

The 1,3-oxazole scaffold is a privileged structure in the discovery of new agrochemicals, including fungicides, herbicides, and insecticides. scilit.comresearchgate.netbohrium.com Its derivatives have shown a broad spectrum of biological activities against various plant pathogens and pests. bohrium.comtandfonline.com The oxazole ring can act as a core scaffold or a linker connecting different active functional groups. bohrium.com Marketed agrochemicals such as the fungicide oxazosulfyl (B8228571) demonstrate the commercial viability of this heterocyclic core. researchgate.net

Research in this area focuses on synthesizing libraries of oxazole derivatives and screening them for biological activity. The compound this compound is a valuable starting material for creating such libraries. The chloromethyl group can be readily converted into other functionalities or used to link the oxazole moiety to other pharmacophores, enabling a systematic exploration of structure-activity relationships. bohrium.com For instance, linking the oxazole core to sulfone derivatives has yielded compounds with potent antibacterial activity against rice blast. researchgate.net The development of new agrochemicals is critical for managing crop diseases and overcoming resistance to existing treatments. mdpi.comfrontiersin.org

Design and Synthesis of Oxazole Scaffolds for Medicinal Chemistry Research

The oxazole ring is a bioisostere for ester and amide groups and is a key component in numerous natural products and synthetic pharmaceuticals. nih.govnih.gov This five-membered heterocycle can engage in various non-covalent interactions with biological targets like enzymes and receptors, leading to a wide range of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. tandfonline.comtandfonline.comnih.gov The structural rigidity and metabolic stability of the oxazole ring make it an attractive scaffold for medicinal chemists. researchgate.net

Scaffold Modification Strategies for Target-Oriented Synthesis

The synthesis of functionalized oxazoles is central to medicinal chemistry. Common synthetic strategies include the van Leusen reaction, the Robinson-Gabriel synthesis, and the Fischer oxazole synthesis. nih.govmdpi.comresearchgate.net For target-oriented synthesis, regioselective functionalization of the oxazole scaffold is crucial. nih.gov A pre-functionalized building block like this compound offers a direct entry point for modification.

The chloromethyl group at the C4 position is a versatile chemical handle that can be substituted by a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse side chains. nih.gov This allows for the rapid generation of a library of analogues for biological screening. For example, in the development of neuropeptide S receptor antagonists, modifications around an oxazolo[3,4-a]pyrazine core were key to improving potency. nih.gov Similarly, the C2 position, occupied by the tert-butyl group, can be modified. While the tert-butyl group itself can confer desirable properties like metabolic stability, other groups can be installed at this position to probe interactions with a biological target. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Design

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. tandfonline.com It involves systematically modifying a lead compound's structure to identify which parts of the molecule (pharmacophores) are essential for its biological activity and to optimize properties like potency and selectivity. researchgate.net For the oxazole scaffold, SAR studies have revealed that the nature and position of substituents at the C2, C4, and C5 positions dramatically influence the pharmacological profile. tandfonline.comderpharmachemica.com

Table 2: General SAR Findings for Oxazole Derivatives

Position on Oxazole RingType of SubstituentObserved Impact on Biological Activity
C2 Aromatic/Heteroaromatic ringsOften crucial for binding and potency (e.g., anticancer activity) benthamscience.com
Bulky alkyl groups (e.g., tert-butyl)Can enhance metabolic stability or selectivity nih.gov
C4 Substituted phenyl ringsModulates activity; electron-withdrawing/donating groups can tune potency researchgate.net
Linkers to other pharmacophoresAllows for hybrid molecules with dual modes of action
C5 Aromatic groupsImportant for activity in many classes, including FAAH inhibitors nih.gov

This table summarizes general trends observed in SAR studies of various biologically active oxazole derivatives. researchgate.netnih.govbenthamscience.com

In the context of designing new therapeutic agents, this compound provides a framework for SAR exploration. The C2 position is fixed with a bulky, lipophilic tert-butyl group, while the C4 position is activated for modification. By synthesizing a series of derivatives with different groups attached via the chloromethyl linker and evaluating their biological activity, researchers can deduce the SAR for the C4 position against a specific target. researchgate.netderpharmachemica.com This systematic approach is crucial for optimizing lead compounds into viable drug candidates. tandfonline.com

Future Research Directions and Emerging Paradigms in 1,3 Oxazole Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. researchgate.net Future research concerning 2-tert-butyl-4-(chloromethyl)-1,3-oxazole will undoubtedly focus on the development of environmentally benign and economically feasible synthetic pathways. Key areas of investigation will likely include:

Catalytic Approaches: Exploration of metal-catalyzed reactions, such as those employing copper or palladium, could offer efficient and regioselective routes to the 2,4-disubstituted oxazole (B20620) core. irjmets.comijpsonline.com The use of earth-abundant metal catalysts would further enhance the economic viability of such processes.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have the potential to significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents in the synthesis of oxazole derivatives. irjmets.com

Biocatalysis: The use of enzymes as catalysts could provide highly selective and environmentally friendly methods for the synthesis of the target molecule, operating under mild reaction conditions. irjmets.com

A comparative analysis of potential green synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

Synthetic ApproachPotential AdvantagesPotential Challenges
Metal-Catalyzed ReactionsHigh efficiency and regioselectivity.Cost and toxicity of some metals, catalyst recovery.
Microwave-Assisted SynthesisRapid reaction times, improved yields.Specialized equipment required, potential for localized overheating.
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions.Equipment scalability, potential for radical formation.
BiocatalysisHigh selectivity, environmentally benign.Enzyme stability and cost, limited substrate scope.

Unveiling Novel Reactivity Profiles and Transformation Pathways

The chloromethyl group at the 4-position of the oxazole ring is a key functional handle that imparts significant reactivity to the molecule. smolecule.comnih.gov This moiety is highly susceptible to nucleophilic substitution, opening a gateway to a diverse array of derivatives. smolecule.comnih.gov Future research will aim to explore and harness this reactivity in novel ways.

The reactivity of the C2 position of the oxazole ring is also a subject of interest. Deprotonation at this site can be achieved, although it may be complicated by potential ring-opening to an isonitrile enolate. wikipedia.orgclockss.org The interplay between the tert-butyl group at the 2-position and the chloromethyl group at the 4-position will be a crucial aspect of these investigations, as these substituents can influence the electronic and steric properties of the oxazole core. numberanalytics.com

Expected areas of focus include:

Nucleophilic Substitution Reactions: A systematic investigation of the reaction of this compound with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) will lead to the synthesis of novel libraries of 4-substituted oxazole derivatives. smolecule.comnih.gov

Cross-Coupling Reactions: The development of palladium- or nickel-catalyzed cross-coupling reactions at the C5 position, or potentially through activation of the C-Cl bond, would enable the introduction of various aryl, heteroaryl, and alkyl groups.

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to highly substituted pyridine (B92270) derivatives. wikipedia.orgtandfonline.com The influence of the 2-tert-butyl and 4-chloromethyl substituents on the dienophilic reactivity of the oxazole ring warrants detailed investigation.

Integration of Advanced Automation and Flow Chemistry Technologies

The adoption of automated synthesis platforms and continuous flow chemistry presents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. iitb.ac.inuc.pt The application of these technologies to the synthesis of this compound and its derivatives is a promising avenue for future research.

Flow chemistry, in particular, offers several advantages for handling potentially reactive intermediates and for optimizing reaction conditions with high precision. iitb.ac.inuc.ptresearchgate.net The modular nature of flow reactors allows for the sequential introduction of reagents and in-line purification, streamlining the synthetic process. uc.pt Automated systems can be employed for high-throughput screening of reaction conditions and for the synthesis of compound libraries based on the this compound scaffold.

Advancements in Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and properties of molecules. worldwidejournals.comirjweb.com In the context of this compound, computational studies can provide valuable insights into:

Molecular Geometry and Electronic Structure: DFT calculations can be used to determine the optimized geometry, bond lengths, and bond angles of the molecule, as well as its electronic properties such as the HOMO-LUMO energy gap, which is indicative of its chemical reactivity. worldwidejournals.comirjweb.com

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of various reactions involving the oxazole ring and the chloromethyl group, helping to rationalize experimental observations and predict the feasibility of new transformations.

QSAR Properties: Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of this compound derivatives with their potential biological or material properties. worldwidejournals.com

Table 2: Predicted Physicochemical Properties of Substituted Oxazoles

CompoundLogPSolubility (mg/mL)Melting Point (°C)
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole3.20.15 (water)145–148

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanotechnology

The unique combination of a stable heterocyclic core and a reactive functional group makes this compound an attractive building block for the development of novel materials. Future interdisciplinary research could explore its incorporation into:

Polymers: The chloromethyl group can serve as a site for polymerization or for grafting the oxazole moiety onto existing polymer backbones. The resulting materials could exhibit interesting optical or electronic properties. Oxazole-based polymers have been explored for their potential in optoelectronics. numberanalytics.com

Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their use in targeted applications.

Luminescent Materials: Oxazole derivatives are known to exhibit fluorescence, and the synthesis of novel materials based on the this compound scaffold could lead to new fluorescent probes or components for organic light-emitting diodes (OLEDs). irjmets.com

Exploration of Multifunctional Oxazole Systems

The ability to introduce diverse functionalities onto the this compound scaffold through the reactive chloromethyl group opens up possibilities for the creation of multifunctional molecules. These are compounds that possess multiple, distinct properties or functions within a single molecular entity. For instance, by reacting the chloromethyl group with a molecule that has known biological activity or a specific material property, it may be possible to create hybrid molecules with enhanced or entirely new applications. Future research in this area will focus on the rational design and synthesis of such multifunctional systems, leveraging the versatility of the this compound building block.

Q & A

Q. What metabolic pathways are hypothesized for this compound based on oxazole derivative studies?

  • Methodological Answer : Oxazole rings are prone to oxidative metabolism by cytochrome P450 enzymes, forming epoxides or hydroxylated metabolites. The chloromethyl group may undergo glutathione conjugation , detected via LC-MS/MS in hepatocyte assays. Comparative studies with deuterated analogs can mitigate metabolic instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-4-(chloromethyl)-1,3-oxazole
Reactant of Route 2
2-Tert-butyl-4-(chloromethyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.